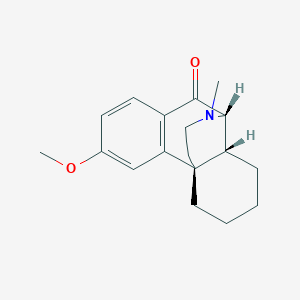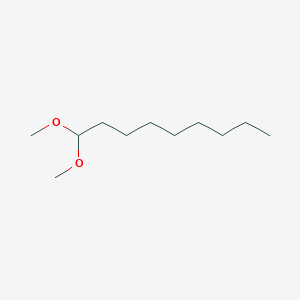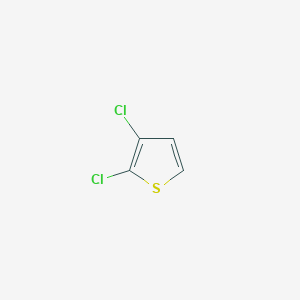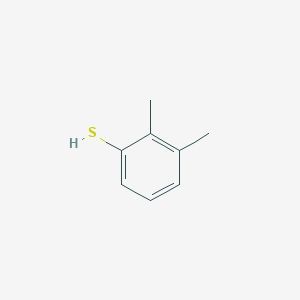
(-)-3-Methoxy-17-methyl-10-oxomorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-Methoxy-17-methyl-10-oxomorphinan, also known as (-)-Cyclorphan, is a synthetic opioid compound that has been extensively studied for its potential use in the treatment of pain and addiction. This compound belongs to the class of morphinan derivatives and has been found to have a unique pharmacological profile, making it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of (-)-Cyclorphan is complex and not fully understood. It is believed to act as a kappa opioid receptor agonist, which leads to the activation of intracellular signaling pathways and the modulation of neuronal activity. This results in the modulation of pain perception and the potential for addiction treatment.
Biochemical and Physiological Effects:
(-)-Cyclorphan has been found to have a range of biochemical and physiological effects. It has been shown to modulate pain perception, reduce inflammation, and have anti-depressant effects. It has also been found to have potential as a treatment for addiction, as it can reduce drug-seeking behavior and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (-)-Cyclorphan in lab experiments include its unique pharmacological profile, which makes it a potential candidate for the development of new analgesics and treatments for addiction. However, there are limitations to its use, including its potential for abuse and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (-)-Cyclorphan. These include further studies on its mechanism of action, the development of new analogs with improved pharmacological profiles, and the potential for its use in combination therapies for pain and addiction. Additionally, more research is needed to fully understand the potential risks and benefits of using (-)-Cyclorphan in clinical settings.
Métodos De Síntesis
The synthesis of (-)-Cyclorphan involves the reaction of thebaine, a natural alkaloid found in opium, with various reagents and solvents. The most commonly used method for the synthesis of (-)-Cyclorphan is the reduction of thebaine using lithium aluminum hydride in a solvent such as tetrahydrofuran or diethyl ether. Other methods involve the use of different reducing agents and solvents, such as sodium borohydride and ethanol.
Aplicaciones Científicas De Investigación
(-)-Cyclorphan has been extensively studied for its potential use in the treatment of pain and addiction. It has been found to have a unique pharmacological profile, with a high affinity for the kappa opioid receptor and a lower affinity for the mu and delta opioid receptors. This makes it a potential candidate for the development of new analgesics and treatments for addiction.
Propiedades
Número CAS |
18050-88-9 |
|---|---|
Nombre del producto |
(-)-3-Methoxy-17-methyl-10-oxomorphinan |
Fórmula molecular |
C18H23NO2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |
Clave InChI |
UOCRGKKCNCIQCZ-QILLFSRXSA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |
SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
SMILES canónico |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















